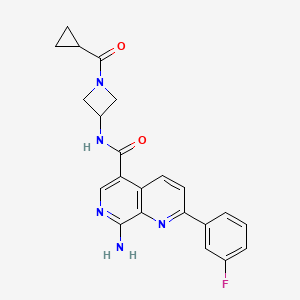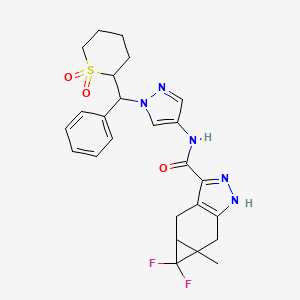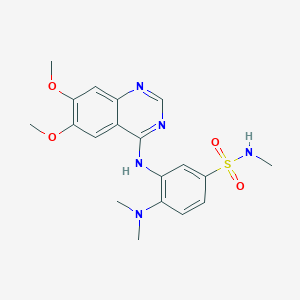
GSK-114
Übersicht
Beschreibung
GSK114 is a highly selective, orally active inhibitor of cardiac troponin I-interacting kinase (TNNI3K). It has shown significant selectivity for TNNI3K over other kinases, making it a valuable tool in the study of cardiac biology and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
GSK114 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study kinase inhibition and structure-activity relationships.
Biology: Helps in understanding the role of TNNI3K in cardiac biology and disease.
Medicine: Potential therapeutic applications in treating cardiac hypertrophy, dilated cardiomyopathy, and heart failure.
Industry: Utilized in the development of new cardiac medicines and as a tool in drug discovery.
Wirkmechanismus
Target of Action
GSK-114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, primarily targets the TNNI3 Interacting Kinase (TNNI3K) in the body . TNNI3K is a member of the tyrosine-like kinase family that is selectively expressed in heart tissue .
Mode of Action
This compound acts as a highly selective inhibitor of TNNI3K . It shows significant bias for TNNI3K over B-Raf kinase . By inhibiting TNNI3K, this compound blocks the interaction of granulocyte macrophage colony-stimulating factor (GM-CSF) with its cell surface receptor . This neutralizes the biological function of GM-CSF .
Biochemical Pathways
The inhibition of TNNI3K by this compound affects multiple biochemical pathways. GSK-3, a related kinase, is involved in various signaling pathways controlling metabolism, differentiation, and immunity, as well as cell death and survival . It targets transcription factors, regulates the activity of metabolic and signaling enzymes, and controls the half-life of proteins by earmarking them for degradation
Result of Action
The primary result of this compound’s action is the inhibition of TNNI3K, which leads to the neutralization of GM-CSF’s biological function . This can lead to changes in cellular processes, particularly those involving inflammation and joint damage . The exact molecular and cellular effects of this compound are still under investigation.
Action Environment
The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as storage conditions, can also affect the stability of this compound. GlaxoSmithKline, the developer of this compound, is committed to addressing its environmental impact, which could indirectly influence the action of its drugs .
Biochemische Analyse
Biochemical Properties
GSK-114 plays a crucial role in biochemical reactions by selectively inhibiting TNNI3K with an IC50 of 25 nM . This inhibition is highly selective, showing a 40-fold preference for TNNI3K over B-Raf kinase . This compound interacts with several enzymes and proteins, including ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK, at a concentration of 1 µM . These interactions are primarily inhibitory, affecting the activity of these kinases and altering downstream signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of TNNI3K affects the cardiac troponin I-interacting kinase pathway, which is crucial for heart tissue function . Additionally, this compound’s interaction with other kinases can lead to changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of TNNI3K, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling and function. This compound also affects gene expression by modulating the activity of transcription factors regulated by TNNI3K and other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to six months . Over time, this compound’s inhibitory effects on TNNI3K and other kinases can lead to long-term changes in cellular function, including altered cell proliferation and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits TNNI3K without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and altered cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of TNNI3K and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s interaction with enzymes such as glycogen synthase kinase 3β (GSK-3β) further influences metabolic pathways related to glycogen synthesis and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. This compound’s distribution is also influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with TNNI3K and other kinases . The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments . These localization patterns are crucial for this compound’s efficacy in modulating cellular signaling pathways.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK114 beinhaltet die Herstellung von 3-((6,7-Dimethoxychinazolin-4-yl)amino)-4-(Dimethylamino)-N-methylbenzolsulfonamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Dimethylsulfoxid (DMSO) als Lösungsmittel, wobei Ultraschall- und Erwärmungstechniken zur Verbesserung der Löslichkeit eingesetzt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von GSK114 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird zur Langzeitstabilität als Feststoff bei -20 °C gelagert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK114 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Reaktionswirksamkeit zu optimieren .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
GSK114 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Sonde zur Untersuchung der Kinasehemmung und Struktur-Aktivitäts-Beziehungen verwendet.
Biologie: Hilft beim Verständnis der Rolle von TNNI3K in der kardialen Biologie und Krankheit.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von kardialer Hypertrophie, dilatativer Kardiomyopathie und Herzinsuffizienz.
Industrie: Wird bei der Entwicklung neuer Herzmedikamente und als Werkzeug in der Medikamentenforschung eingesetzt.
Wirkmechanismus
GSK114 entfaltet seine Wirkung durch selektive Hemmung von TNNI3K, einem Mitglied der Tyrosinkinase-Familie. Diese Hemmung stört die Rolle der Kinase im Herzgewebe und beeinflusst die an kardialer Hypertrophie und Herzinsuffizienz beteiligten Signalwege. Die Verbindung zeigt eine 40-fache Selektivität für TNNI3K gegenüber B-Raf-Kinase, was ihre Spezifität unterstreicht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-((6,7-Dimethoxychinazolin-4-yl)amino)-4-(Dimethylamino)-N-methylbenzolsulfonamid: Ein naher struktureller Analogon von GSK114.
Andere 4-Anilinochinazoline: Diese Verbindungen teilen ähnliche Strukturmerkmale und Kinasehemmungsprofile.
Einzigartigkeit
GSK114 zeichnet sich durch seine hohe Selektivität für TNNI3K und seine orale Bioverfügbarkeit aus. Dies macht es zu einem wertvollen Werkzeug für In-vitro- und In-vivo-Studien, die Einblicke in die biologische Rolle von TNNI3K und potenzielle therapeutische Anwendungen liefern .
Eigenschaften
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROMRPOFFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Q1: How does GSK114, also known as 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide, interact with its target, cardiac troponin I-interacting kinase (TNNi3K), and what are the downstream effects of this interaction?
A1: GSK114 acts as a potent and selective inhibitor of TNNi3K. [, ] While the exact downstream effects of this inhibition are still being investigated, TNNi3K is known to play a role in cardiac muscle contraction regulation. Therefore, inhibiting TNNi3K with GSK114 could potentially have therapeutic implications for cardiovascular diseases. Further research is needed to fully elucidate the downstream effects of GSK114-mediated TNNi3K inhibition.
Q2: How does the structure of GSK114 contribute to its inhibitory activity against TNNi3K, and what modifications impact its potency and selectivity?
A2: Research suggests that both the quinazoline core and the N-methylbenzenesulfonamide moiety of GSK114 are crucial for its potent TNNi3K inhibition. [] The quinazoline likely interacts with the hinge region of the kinase domain, a common feature of kinase inhibitors. Interestingly, the N-methylbenzenesulfonamide group appears to contribute significantly to GSK114’s potency, more so than typical quinazoline-based kinase inhibitors. [] Modifications to the hinge-binding region, such as adding a methyl group, can completely abolish TNNi3K inhibitory activity. [] This highlights the importance of specific structural features for GSK114's activity and selectivity. Further investigation into structure-activity relationships will be crucial for developing more potent and selective TNNi3K inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
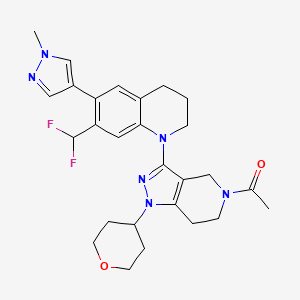
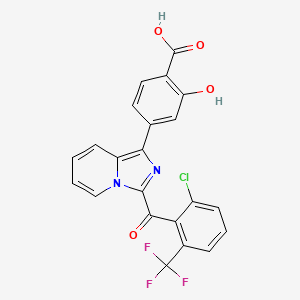
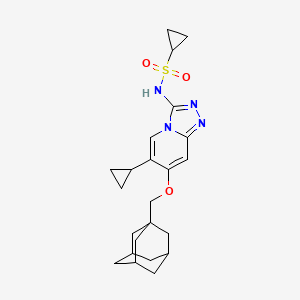

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)
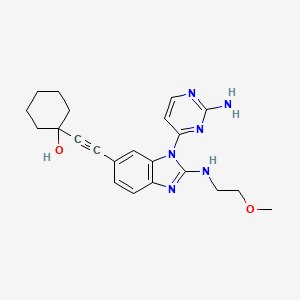


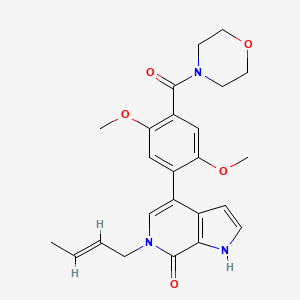
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
